3,5,6-Triphenyl-2,5-dihydro-1,2,4-triazine
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Overview
Description
3,5,6-Triphenyl-2,5-dihydro-1,2,4-triazine is a heterocyclic compound belonging to the triazine family. Triazines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse applications in various fields, including chemistry, biology, and industry . The compound’s structure consists of a triazine ring substituted with three phenyl groups, making it a highly aromatic and stable molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Triphenyl-2,5-dihydro-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of benzaldehyde derivatives with hydrazine derivatives, followed by cyclization to form the triazine ring . The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize production efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 3,5,6-Triphenyl-2,5-dihydro-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides under specific conditions.
Reduction: Reduction reactions can convert the triazine ring to dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where phenyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products:
Oxidation: Triazine oxides.
Reduction: Dihydro and tetrahydro triazine derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
3,5,6-Triphenyl-2,5-dihydro-1,2,4-triazine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5,6-Triphenyl-2,5-dihydro-1,2,4-triazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: Another triazine derivative with similar structural features but different substitution patterns.
2,4,6-Tris(phenoxy)-1,3,5-triazine: Known for its use in reactive dyes and polymer applications.
Melamine (2,4,6-triamino-1,3,5-triazine): Widely used in the production of resins and plastics.
Uniqueness: 3,5,6-Triphenyl-2,5-dihydro-1,2,4-triazine stands out due to its specific substitution pattern and the resulting unique chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
37469-28-6 |
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Molecular Formula |
C21H17N3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3,5,6-triphenyl-2,5-dihydro-1,2,4-triazine |
InChI |
InChI=1S/C21H17N3/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-24-21(22-19)18-14-8-3-9-15-18/h1-15,19H,(H,22,24) |
InChI Key |
XQEODTKIHYRFFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NNC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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